molecular formula C12H10O2S B8353879 7-(Methylsulfanyl)-2-naphthoic acid

7-(Methylsulfanyl)-2-naphthoic acid

Cat. No. B8353879
M. Wt: 218.27 g/mol
InChI Key: DVHATMYAIGAONU-UHFFFAOYSA-N
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Patent
US07718688B2

Procedure details

A stirred solution of 199 (850 mg, 3.36 mmol) in THF (10 mL) was treated at −78° C. with n-BuLi (2.5 M in hexanes, 1.48 mL, 3.70 mmol) under N2. The mixture was stirred at −78° C. for 15 nm in, then treated with excess CO2(g) and allowed to warm to room temperature. The solvent was removed under reduced pressure, and the residue was partitioned between water and EtOAc. The aqueous layer was acidified, and the resulting solid was crystallised from MeOH to give 7-(methylsulfanyl)-2-naphthoic acid (200) (577 mg, 79%): mp 217° C.; 1H NMR [(CD3)2SO] δ 13.0 (v br, 1H), 8.53 (d, J=0.7 Hz, 1H), 7.98-7.87 (m, 4H), 7.53 (dd, J=8.7, 1.9 Hz, 1H), 2.60 (s, 3H). Anal. (C12H10O2S) C, H.
Name
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([S:12][CH3:13])=[CH:7][CH:8]=2)[CH:3]=1.[Li]CCCC.[C:19](=[O:21])=[O:20]>C1COCC1>[CH3:13][S:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][C:2]([C:19]([OH:21])=[O:20])=[CH:3]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
BrC1=CC2=CC(=CC=C2C=C1)SC
Name
Quantity
1.48 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 nm in,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
the resulting solid was crystallised from MeOH

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C2C=CC(=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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